molecular formula C5H3F3N2OS B189693 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide CAS No. 360-31-6

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B189693
CAS RN: 360-31-6
M. Wt: 196.15 g/mol
InChI Key: WLPJORSRYZSOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide, also known as TFAA, is a chemical compound that has been widely used in scientific research. TFAA is a versatile reagent that can be used in various organic reactions, and it has been found to have several unique properties that make it an ideal choice for certain applications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide involves the activation of the carbonyl group by the trifluoroacetyl moiety. This activation enhances the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles. The thiazole moiety of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide can also act as a nucleophile, leading to the formation of thiazolylacetamide derivatives.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been found to inhibit the growth of several cancer cell lines, possibly through the induction of apoptosis. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable and easy-to-handle reagent that can be stored for long periods of time. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide is also relatively inexpensive and readily available from commercial sources. However, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has some limitations as well. It can be toxic and corrosive, and it should be handled with care. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide may not be suitable for certain reactions or applications due to its unique properties.

Future Directions

There are several future directions for research on 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new synthetic methods for 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its derivatives. Another area of interest is the investigation of the mechanism of action of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide and its potential therapeutic applications. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide could also be used as a starting material for the synthesis of novel biologically active compounds. Finally, the toxicity and environmental impact of 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide should be studied in more detail to ensure its safe use in scientific research.

Scientific Research Applications

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been widely used in scientific research due to its unique properties. It can be used as a reagent in various organic reactions, such as acylation, amidation, and esterification. 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has also been used as a derivatizing agent for the analysis of amino acids, peptides, and other biomolecules. In addition, 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

properties

CAS RN

360-31-6

Product Name

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C5H3F3N2OS

Molecular Weight

196.15 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)

InChI Key

WLPJORSRYZSOSK-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)C(F)(F)F

Canonical SMILES

C1=CSC(=N1)NC(=O)C(F)(F)F

Other CAS RN

360-31-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml three-necked flask equipped with magnetic stirrer, thermometer, dropping funnel and nitrogen inlet, 5.0 g (49.9 mmol) of 2-aminothiazol and 14.3 g (99.85 mmol) of ethyltrifluoroacetate in 100 ml of tetrahydrofuran are introduced. A solution of 14.4 g (124.8 mmol) of potassium-t-butylate in 50 ml of tetrahydrofuran is added dropwise within 15 minutes to the stirred brown solution, whose internal temperature is kept in the range 20-25° C. using an ice bath. Stirring is continued for another 75 minutes, then 300 ml of a buffer solution is added and pH 7 is adjusted by addition of 2N aq. HCl. Extraction with 300 ml of ethyl acetate is carried through 3 times, the combined organic phases are washed with 250 250 ml of water, dried over MgSO4, and filtered. After evaporating the solvent, the crude product is recrystallized from 2-propanol, yielding 2.26 g of the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium-t-butylate
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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